molecular formula C12H10N4 B8581052 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-a]pyrazine CAS No. 88066-95-9

3-Methyl-6-phenyl[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B8581052
CAS RN: 88066-95-9
M. Wt: 210.23 g/mol
InChI Key: PTGIYHJNEWXRKH-UHFFFAOYSA-N
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Patent
US04402958

Procedure details

A solution of 0.5 g. (0.0027 mole) of 2-hydrazino-5-phenylpyrazine in 5.0 ml. of triethyl orthoacetate is heated under reflux for 5 hours. The crystalline product precipitates from the hot reaction solution, and at the end of the heating period the mixture is cooled and the product is collected. Recrystallization from ethanol gives 0.36 g. of the product of the example, m.p. 192°-195° C.
Quantity
0.0027 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:8]=[N:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][N:4]=1)[NH2:2].[C:15](OCC)(OCC)(OCC)[CH3:16]>>[C:9]1([C:6]2[N:7]=[CH:8][C:3]3[N:4]([C:15]([CH3:16])=[N:2][N:1]=3)[CH:5]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0.0027 mol
Type
reactant
Smiles
N(N)C1=NC=C(N=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The crystalline product precipitates from the hot reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
at the end of the heating period the mixture is cooled
CUSTOM
Type
CUSTOM
Details
the product is collected
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
gives 0.36 g

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1N=CC=2N(C1)C(=NN2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.